Acetamide, 2-(7-chloro-4-quinolylamino)-N,N-dipropyl-
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Overview
Description
Acetamide, 2-(7-chloro-4-quinolylamino)-N,N-dipropyl- is a synthetic compound that belongs to the class of quinoline derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, 2-(7-chloro-4-quinolylamino)-N,N-dipropyl- typically involves the reaction of 7-chloro-4-quinolineamine with N,N-dipropylacetamide under specific conditions. The reaction is often carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through column chromatography and recrystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Acetamide, 2-(7-chloro-4-quinolylamino)-N,N-dipropyl- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds .
Scientific Research Applications
Acetamide, 2-(7-chloro-4-quinolylamino)-N,N-dipropyl- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex quinoline derivatives.
Medicine: It is investigated for its potential use in the treatment of diseases such as malaria and cancer.
Industry: The compound may be used in the development of new pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of Acetamide, 2-(7-chloro-4-quinolylamino)-N,N-dipropyl- involves its interaction with specific molecular targets and pathways. For instance, in antimalarial applications, the compound may inhibit the polymerization of heme, thereby disrupting the parasite’s ability to detoxify heme and leading to its death . In anticancer applications, the compound may induce apoptosis or inhibit cell proliferation through various molecular pathways .
Comparison with Similar Compounds
Similar Compounds
Chloroquine: A well-known antimalarial drug with a similar quinoline structure.
Amodiaquine: Another antimalarial drug with structural similarities to Acetamide, 2-(7-chloro-4-quinolylamino)-N,N-dipropyl-.
Quinine: A natural alkaloid used in the treatment of malaria.
Uniqueness
Acetamide, 2-(7-chloro-4-quinolylamino)-N,N-dipropyl- is unique due to its specific structural modifications, which may confer distinct biological activities and improved efficacy compared to other quinoline derivatives .
Properties
CAS No. |
80008-09-9 |
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Molecular Formula |
C17H22ClN3O |
Molecular Weight |
319.8 g/mol |
IUPAC Name |
2-[(7-chloroquinolin-4-yl)amino]-N,N-dipropylacetamide |
InChI |
InChI=1S/C17H22ClN3O/c1-3-9-21(10-4-2)17(22)12-20-15-7-8-19-16-11-13(18)5-6-14(15)16/h5-8,11H,3-4,9-10,12H2,1-2H3,(H,19,20) |
InChI Key |
TZQXWVPSBBTKLR-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CCC)C(=O)CNC1=C2C=CC(=CC2=NC=C1)Cl |
Origin of Product |
United States |
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